6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
CAS No.: 917757-88-1
Cat. No.: VC16907460
Molecular Formula: C12H15ClN6
Molecular Weight: 278.74 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine - 917757-88-1](/images/structure/VC16907460.png)
Specification
CAS No. | 917757-88-1 |
---|---|
Molecular Formula | C12H15ClN6 |
Molecular Weight | 278.74 g/mol |
IUPAC Name | 6-chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine |
Standard InChI | InChI=1S/C12H15ClN6/c1-18-4-6-19(7-5-18)11-10-8(15-12(14)17-11)2-3-9(13)16-10/h2-3H,4-7H2,1H3,(H2,14,15,17) |
Standard InChI Key | LDYVHZJHIRJRCA-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)C2=NC(=NC3=C2N=C(C=C3)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a pyrido[3,2-d]pyrimidine scaffold, a bicyclic system that merges pyridine and pyrimidine rings. Key substitutions include:
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Chlorine at position 6, enhancing electrophilic reactivity and influencing target binding.
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4-Methylpiperazin-1-yl group at position 4, contributing basicity () and facilitating interactions with kinase hinge regions.
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Primary amine at position 2, enabling hydrogen bonding with catalytic residues .
The planar aromatic system allows for π-π stacking with tyrosine residues in kinase domains, while the piperazine moiety introduces conformational flexibility critical for optimizing binding kinetics .
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.74 g/mol |
Exact Mass | 278.105 Da |
LogP | 0.945 |
Polar Surface Area | 71.90 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Data derived from Chemsrc and computational models highlight balanced lipophilicity and solubility, aligning with Lipinski’s rule parameters for oral bioavailability.
Synthetic Methodologies and Optimization
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity.
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Spectroscopic Data:
Pharmacological Profiling and Mechanism of Action
Kinase Inhibition Selectivity
Comparative studies of analogous pyrido[3,2-d]pyrimidin-2-amine derivatives reveal potent CDK4/6 inhibition:
Compound | CDK4 (nM) | CDK6 (nM) | CDK2 Selectivity (Fold) |
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Palbociclib | 11 | 15 | >1000 |
6-Chloro Derivative | 4 | 30 | 250 |
Abemaciclib | 2 | 10 | 500 |
Data adapted from J. Med. Chem. 2017 indicate the title compound’s superior CDK4 affinity () over CDK6, with moderate selectivity against CDK2 () . Molecular dynamics simulations suggest the chloro substituent improves hydrophobic contacts with Val96 and Ala144 in CDK4’s ATP-binding pocket .
Antiproliferative Activity
In MV4-11 acute myeloid leukemia cells, the compound demonstrates dose-dependent G₁ phase arrest:
Concentration (μM) | G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) |
---|---|---|---|
0 (Control) | 61 | 28 | 11 |
0.40 | 85 | 9 | 6 |
At 0.40 μM, 85% of cells accumulate in G₁, consistent with CDK4/6-mediated Rb phosphorylation blockade . In vivo, oral administration (50 mg/kg bid) inhibits tumor growth by 78% in xenograft models without significant toxicity .
Structure-Activity Relationship (SAR) Insights
Role of the 4-Methylpiperazine Group
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Piperazine vs. Piperidine: Replacement with piperidine (compound 85) reduces CDK4 potency 70-fold (), underscoring the necessity of the basic nitrogen for H-bonding with Asp158 .
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N-Methylation: The 4-methyl group optimizes logD (0.945 vs. 1.2 for ethyl analogues), enhancing blood-brain barrier permeability .
Chlorine Substitution Effects
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6-Chloro vs. 6-H: Chlorine improves CDK4 from 17 nM to 4 nM by filling a hydrophobic subpocket near Gly25 .
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Position Sensitivity: 5-Chloro isomers exhibit 5-fold lower activity, highlighting positional dependence .
Therapeutic Implications and Future Directions
The compound’s preclinical profile supports its development as a third-generation CDK4/6 inhibitor, particularly for palbociclib-resistant cancers. Ongoing research explores:
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